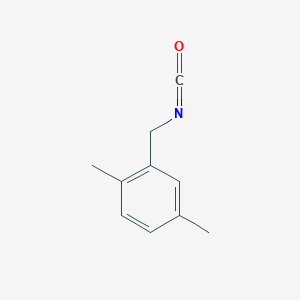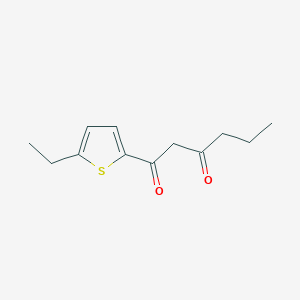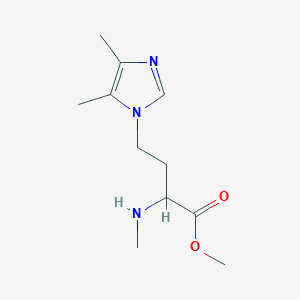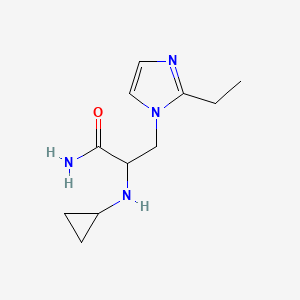![molecular formula C7H14O2 B13619997 2-Methyl-2-[(propan-2-yloxy)methyl]oxirane CAS No. 37459-12-4](/img/structure/B13619997.png)
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane, also known as 2-isopropyl-2-methyloxirane, is an organic compound with the molecular formula C6H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is a colorless liquid with a molecular weight of 100.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane can be synthesized through various methods. One common approach involves the reaction of isopropyl alcohol with an epoxide precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Alcohols and ketones.
Reduction: Diols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[(propan-2-yloxy)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .
Comparación Con Compuestos Similares
Similar Compounds
Oxirane, [(2-propenyloxy)methyl]-: Similar in structure but with a propenyl group instead of an isopropyl group.
2-Propanol, 2-methyl-:
Uniqueness
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane is unique due to its combination of an isopropyl group and an epoxide ring. This structure imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
37459-12-4 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
2-methyl-2-(propan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C7H14O2/c1-6(2)8-4-7(3)5-9-7/h6H,4-5H2,1-3H3 |
Clave InChI |
FCNZUXHMZNVUGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



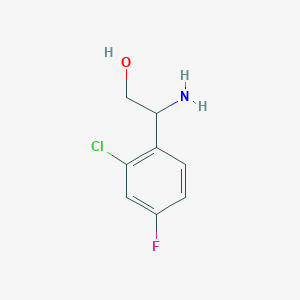

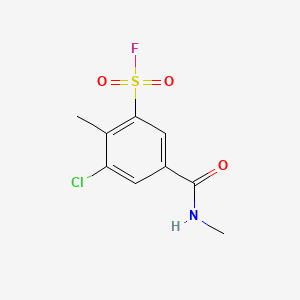

![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
